

# The Disruption of Calcium Signaling by Sor-C13: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Sor-C13**, a synthetic peptide derived from the venom of the northern short-tailed shrew, has emerged as a promising first-in-class inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel. Overexpressed in a variety of epithelial cancers, including ovarian, breast, prostate, and pancreatic cancer, TRPV6 plays a pivotal role in tumor progression by facilitating calcium-dependent signaling pathways that drive cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of **Sor-C13**, detailing its mechanism of action in disrupting calcium signaling, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its therapeutic potential. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of **Sor-C13**'s role as a novel anticancer agent.

## Introduction to Sor-C13 and its Target: The TRPV6 Calcium Channel

**Sor-C13** is a 13-amino acid peptide that selectively binds to and inhibits the TRPV6 calcium channel.[1] TRPV6 is a highly calcium-selective ion channel that is minimally expressed in normal tissues but significantly upregulated in various solid tumors.[2][3] This differential expression makes it an attractive target for cancer therapy. The influx of calcium through



TRPV6 channels in cancer cells activates downstream signaling cascades, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which promotes the transcription of genes involved in cell growth, proliferation, and resistance to apoptosis.[4][5] By blocking this initial calcium influx, **Sor-C13** effectively "starves" cancer cells of a critical secondary messenger, leading to the inhibition of these pro-survival pathways.[2]

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical and clinical evaluations of **Sor-C13**.

**Table 1: Preclinical Efficacy of Sor-C13** 

| Parameter                                          | Value Value           | Cell Lines / Model            | Reference |
|----------------------------------------------------|-----------------------|-------------------------------|-----------|
| IC50 for TRPV6<br>Inhibition                       | 14 nM                 | In vitro assays               | [6][7][8] |
| Tumor Growth Inhibition (Ovarian Cancer Xenograft) | 59% (at 665 mg/kg)    | SKOV-3 cells in mice          | [9]       |
| Tumor Growth Inhibition (Breast Cancer Xenograft)  | Significant reduction | T-47D cells in mice           | [10]      |
| Reduction in TRPV6 Current Amplitude               | 18% - 25%             | In vitro<br>electrophysiology | [9]       |

# Table 2: Phase I Clinical Trial Data for Sor-C13 in Advanced Solid Tumors



| Parameter                                           | Finding                                                                                              | Patient Population                     | Reference |
|-----------------------------------------------------|------------------------------------------------------------------------------------------------------|----------------------------------------|-----------|
| Dosing Regimens                                     | 2.75, 5.5 mg/kg (20-<br>min IV infusion);<br>1.375, 2.75, 4.13, 6.2<br>mg/kg (90-min IV<br>infusion) | 23 patients with advanced solid tumors | [11][12]  |
| Maximum Tolerated Dose (MTD)                        | Not established (safe<br>and tolerated up to 6.2<br>mg/kg)                                           | 23 patients with advanced solid tumors | [10][11]  |
| Stable Disease Rate                                 | 54.5% of evaluable patients (22 patients)                                                            | 23 patients with advanced solid tumors | [10][11]  |
| Best Response                                       | 27% reduction in a<br>pancreatic tumor and<br>a 55% reduction in<br>CA19-9 levels at 6.2<br>mg/kg    | 23 patients with advanced solid tumors | [10][11]  |
| Common Drug-<br>Related Adverse<br>Events (Grade 3) | Urticaria, elevation of<br>liver enzymes (ALT,<br>AST), headache,<br>hypokalemia                     | 23 patients with advanced solid tumors | [10][11]  |
| Dose-Limiting Toxicity                              | Transient Grade 2 hypocalcemia (managed with calcium and vitamin D supplementation)                  | 23 patients with advanced solid tumors | [11]      |

## **Signaling Pathway Disruption by Sor-C13**

**Sor-C13**'s primary mechanism of action is the inhibition of the TRPV6 channel, which disrupts the downstream calcineurin-NFAT signaling pathway. The following diagram illustrates this process.





Click to download full resolution via product page

Sor-C13 Mechanism of Action



## **Experimental Protocols**

This section details the methodologies for key experiments used to characterize the activity of **Sor-C13**.

## In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of **Sor-C13** on cancer cell lines.





Click to download full resolution via product page

MTT Cell Viability Assay Workflow



#### Protocol:

- Cell Seeding: Plate cancer cells (e.g., SKOV-3, T-47D) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
- Treatment: Treat the cells with a serial dilution of **Sor-C13** and incubate for 48-72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

### **Intracellular Calcium Influx Assay**

This protocol measures the ability of **Sor-C13** to block calcium entry into cells.

#### Protocol:

- Cell Preparation: Culture TRPV6-expressing cells on glass coverslips.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.
- Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence microscope or a plate reader.
- Treatment: Add Sor-C13 at the desired concentration and incubate for a specified period.
- Stimulation: Induce calcium influx by adding a calcium-containing solution.
- Fluorescence Measurement: Continuously record the changes in fluorescence intensity.
- Data Analysis: Quantify the inhibition of calcium influx by comparing the fluorescence changes in Sor-C13-treated cells to untreated controls.



## **Western Blot for TRPV6 Expression**

This protocol is used to determine the expression levels of the TRPV6 protein in cancer cells.

#### Protocol:

- Protein Extraction: Lyse cancer cells and extract total protein.
- Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TRPV6 overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## **Ovarian Cancer Xenograft Model**

This protocol describes the in vivo evaluation of Sor-C13's anti-tumor activity.





Click to download full resolution via product page

Ovarian Cancer Xenograft Model Workflow



#### Protocol:

- Cell Implantation: Subcutaneously inject a suspension of human ovarian cancer cells (e.g., SKOV-3) into the flank of immunodeficient mice.[10]
- Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Randomly assign the mice to treatment and control groups.
- Treatment Administration: Administer Sor-C13 via a suitable route (e.g., intraperitoneal injection) at various doses and schedules. The control group receives a vehicle control.[10]
- Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
- Monitoring: Monitor the body weight and overall health of the mice throughout the study.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

### Conclusion

**Sor-C13** represents a novel and targeted approach to cancer therapy by specifically inhibiting the TRPV6 calcium channel, a key player in the progression of many epithelial cancers. The disruption of calcium signaling through the calcineurin-NFAT pathway leads to reduced tumor cell proliferation and survival. Preclinical and Phase I clinical data have demonstrated a favorable safety profile and promising anti-tumor activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of **Sor-C13** and other TRPV6 inhibitors as a new class of anti-cancer agents. Further research will be crucial to fully elucidate the therapeutic potential of targeting calcium signaling in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Soricimed : SOR-C13 [soricimed.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Electrophysiological Methods for the Study of TRP Channels TRP Channels NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. soricimed.com [soricimed.com]
- 11. Flow-Induced Activation of TRPV5 and TRPV6 Channel Stimulates Ca2+-Activated K+ Channel Causing Membrane Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Disruption of Calcium Signaling by Sor-C13: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b610925#sor-c13-and-calcium-signaling-disruption]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com